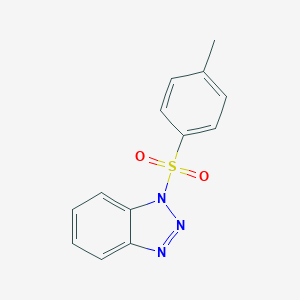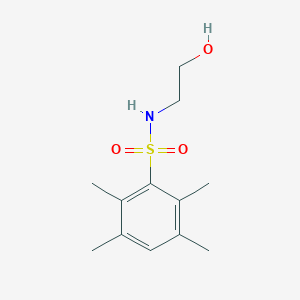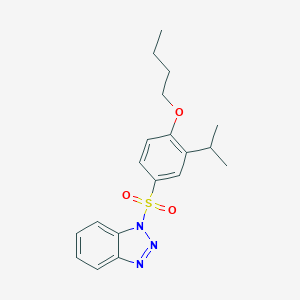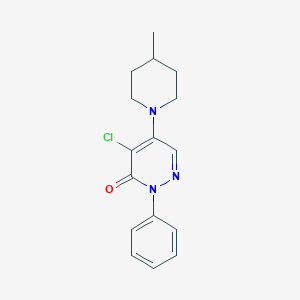
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CELE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a sulfonamide derivative and is categorized as a non-steroidal anti-inflammatory drug (NSAID). It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions.
Wirkmechanismus
The exact mechanism of action of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response and are responsible for the symptoms associated with inflammation, such as pain and fever. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, which contribute to its therapeutic properties. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, this compound has been found to inhibit the activity of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of the immune response. By reducing the activity of NF-κB, this compound further reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound, with a known synthesis method and established properties. This makes it a reliable compound for use in experiments. Additionally, its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various inflammatory conditions. However, one limitation of this compound is that it may exhibit off-target effects, which could complicate the interpretation of experimental results. Additionally, the compound may have limited solubility in certain solvents, which could affect its suitability for certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could investigate the exact mechanism of action of this compound, which could provide insight into its therapeutic properties and potential side effects. Another area of research could focus on the development of new formulations of this compound, such as nanoparticles or liposomes, which could improve its solubility and bioavailability. Finally, the therapeutic potential of this compound could be further explored in preclinical and clinical studies, with a focus on its efficacy and safety in the treatment of various inflammatory conditions.
Synthesemethoden
The synthesis of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide can be achieved through a multi-step process, starting with the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 1-phenylethylamine. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of this compound has been extensively studied, and various modifications to the process have been proposed to optimize the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide has been the subject of numerous scientific studies, investigating its potential therapeutic applications. The compound has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory conditions, such as arthritis, asthma, and inflammatory bowel disease. Additionally, this compound has been found to exhibit analgesic and antipyretic properties, which further expand its potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H18ClNO3S |
|---|---|
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-3-21-15-10-9-14(17)11-16(15)22(19,20)18-12(2)13-7-5-4-6-8-13/h4-12,18H,3H2,1-2H3 |
InChI-Schlüssel |
NLRSSDALDLVWJM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B272201.png)


![2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether](/img/structure/B272206.png)
![2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272207.png)
![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272221.png)

![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)

